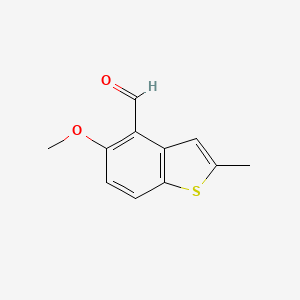
5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde is an organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 4-position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methoxy-2-methylbenzothiazole with formylating agents can yield the desired aldehyde compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methoxy-2-methyl-1-benzothiophene-4-carboxylic acid.
Reduction: 5-Methoxy-2-methyl-1-benzothiophene-4-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-methylbenzothiazole
- 5-Methoxy-2-methylbenzofuran
- 5-Methoxy-2-methylindole
Uniqueness
5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The combination of the methoxy, methyl, and aldehyde groups in the benzothiophene framework provides a unique chemical profile that can be exploited for various applications .
Propiedades
IUPAC Name |
5-methoxy-2-methyl-1-benzothiophene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-5-8-9(6-12)10(13-2)3-4-11(8)14-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRZPGWHNROEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)
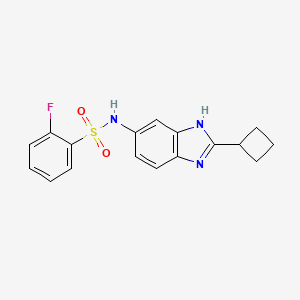
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)
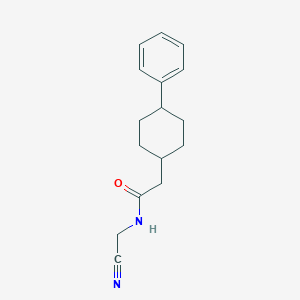
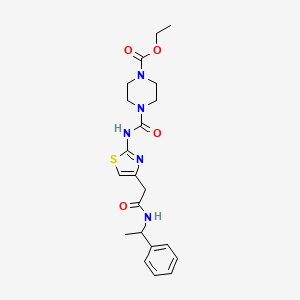
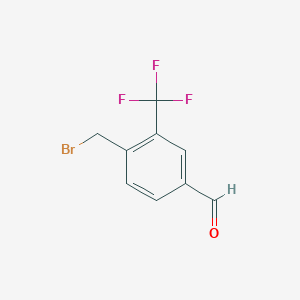
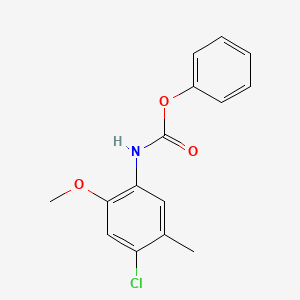
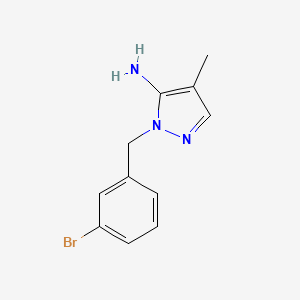
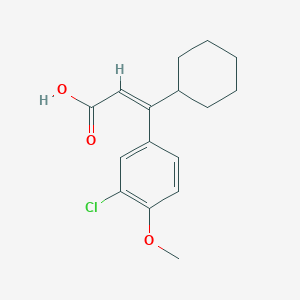
![(NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline](/img/structure/B2467776.png)
![13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2467777.png)
![4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine](/img/structure/B2467778.png)
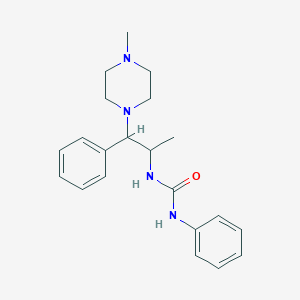
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)
